![molecular formula C22H18N4O3S2 B6484781 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 899963-47-4](/img/structure/B6484781.png)
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroquinoline moiety, which is a commonly occurring substructure in a large number of biologically active compounds . It also contains a thieno[2,3-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound.
Synthesis Analysis
1,2,3,4-Tetrahydroquinolines can be synthesized using domino reactions, which are highly effective strategies for the synthesis of bioactive natural products and pharmaceutical agents . These syntheses involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The 1,2,3,4-tetrahydroquinoline moiety can undergo a variety of reactions, including reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 1,2,3,4-Tetrahydroquinoline has a density of 1.061 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Substituted Tetrahydroquinolines
This compound is used in the synthesis of highly substituted tetrahydroquinolines . The process involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and yields minimal reagent waste .
Bioactive Natural Products and Pharmaceutical Agents
The compound is a key structural motif in pharmaceutical agents and bioactive natural products . Domino reactions, which are a highly effective strategy for the synthesis of these products, often use this compound .
ROR Inverse Agonists
The compound has been identified, optimized, and evaluated as a novel ROR inverse agonist . This discovery started from high throughput screening using a thermal stability shift assay (TSA) .
Antineuroinflammatory Agents
N-benzyl tetrahydroquinolines, which can be derived from this compound, are known to function as antineuroinflammatory agents .
Asymmetric Catalysis
Tetrahydroquinoline derivatives, which include this compound, have broad applications in asymmetric catalysis as chiral scaffolds .
Fibronectin Labeling in Cell Culture
“F2733-0052” is also known as “Fibronectin-FITC”, a FITC-labeled human plasma fibronectin suitable for cell culture . It plays a vital role during tissue repair and affects the routes of cell migration both in vivo and in culture .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its biological activity and potential applications. Domino reactions, which can be used to synthesize 1,2,3,4-tetrahydroquinolines, are an area of ongoing research due to their efficiency and utility in synthetic drug design strategies .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c27-21(25-20-18-11-13-30-22(18)24-14-23-20)16-7-9-17(10-8-16)31(28,29)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-11,13-14H,3,5,12H2,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPCZPABVPJKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.